2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol
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Overview
Description
“2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol” is a chemical compound . It has a molecular weight of 147.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Some tertiary amines, including 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol, have been synthesized and investigated for their performance as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, inhibiting anodic dissolution. The effectiveness of these inhibitors is influenced by their concentration, with certain derivatives showing high inhibition efficiency, following the Langmuir isotherm model for adsorption on the steel surface (Gao, Liang, & Wang, 2007).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research on this compound derivatives has contributed to the development of beta-adrenoceptor blocking agents. These agents exhibit cardioselectivity, which is crucial for treating cardiovascular diseases. The nature of the amino group substituent plays a significant role in determining the binding affinity and selectivity of these compounds, providing insights into the development of more effective and selective beta-blockers (Rzeszotarski et al., 1983).
Anticancer and Kinase Inhibitory Activities
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from this compound has been explored for their potential as Src kinase inhibitors and anticancer agents. Certain derivatives exhibit significant inhibitory potency against Src kinase, a target of interest in cancer therapy. These findings open avenues for the development of new therapeutic agents targeting kinases involved in cancer progression (Sharma et al., 2010).
Heterocyclic Derivative Syntheses
The compound has been used in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions yield various heterocyclic structures, including tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of this compound in organic synthesis and the potential for creating novel compounds with diverse biological activities (Bacchi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNIIGYMYSUBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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